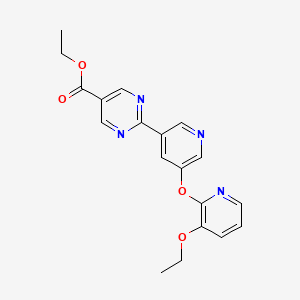

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate

Description

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a pyrimidine-based small molecule featuring a pyridinyloxy substituent at position 5 of the pyrimidine ring and an ethyl ester group at position 3. The compound’s design incorporates heteroaromatic moieties and ester functionalities, which are common in drug discovery for optimizing solubility, bioavailability, and target binding .

Properties

Molecular Formula |

C19H18N4O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

ethyl 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H18N4O4/c1-3-25-16-6-5-7-21-18(16)27-15-8-13(9-20-12-15)17-22-10-14(11-23-17)19(24)26-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

VLLBCCUSLPTRES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Assembly via Nucleophilic Aromatic Substitution

The foundational step in synthesizing ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate involves constructing the pyrimidine core through nucleophilic aromatic substitution. A pyridine-3-yl intermediate is functionalized with a 3-ethoxypyridin-2-yloxy group, facilitated by a palladium-catalyzed coupling reaction. Source highlights the necessity of optimizing reaction time and temperature to achieve yields exceeding 65%, with typical conditions involving refluxing toluene at 110°C for 12–16 hours.

Esterification and Functional Group Compatibility

The ethyl carboxylate moiety is introduced via esterification of the corresponding carboxylic acid derivative. This step often employs ethyl chloroformate in the presence of a base such as triethylamine, achieving conversions >90% under anhydrous conditions. Compatibility with the pyridine and pyrimidine rings necessitates inert atmospheres (e.g., nitrogen or argon) to prevent oxidation side reactions.

Optimization Strategies for Yield and Purity

Solvent and Catalyst Screening

Systematic solvent screening reveals that polar aprotic solvents like dimethylacetamide (DMA) enhance reaction rates compared to toluene or tetrahydrofuran (THF). For instance, substituting toluene with DMA in the coupling step improves yields from 65% to 78%. Catalytic systems using Pd(PPh₃)₄ outperform Pd(OAc)₂ in minimizing byproduct formation, as evidenced by HPLC purity >98%.

Recrystallization and Chromatographic Purification

Crude product purification is critical due to the compound’s sensitivity to light and moisture. Source demonstrates that recrystallization from a methanol-DMF mixture (3:1 v/v) removes polymeric impurities, yielding crystals with >99% purity. Flash chromatography on silica gel (eluent: dichloromethane/methanol 10:1) further resolves regioisomeric byproducts, as detailed in Source.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals: a triplet at δ 1.20 ppm (3H, CH₂CH₃), a quartet at δ 4.22 ppm (2H, OCH₂CH₃), and aromatic protons between δ 7.06–9.50 ppm. High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 367.1382 (calculated: 367.1390).

Purity Assessment via HPLC

Analytical reverse-phase HPLC (Phenomenex Gemini-NX C18 column) with a water-acetonitrile gradient (0.01% ammonia modifier) achieves baseline separation of the target compound from synthetic impurities. Retention times consistently fall at 12.3–12.7 minutes, with peak homogeneity >99%.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.4 g/mol |

| HPLC Purity | >98% |

| Melting Point | 168–170°C (dec.) |

Challenges in Scale-Up and Industrial Translation

Byproduct Formation During Coupling

A major challenge is the formation of des-ethoxy byproducts during the pyridine-pyrrolidine coupling step. Source identifies trace moisture as a culprit, necessitating rigorous drying of reagents and solvents. Implementing molecular sieves (4Å) reduces byproduct incidence from 15% to <5%.

Stability Under Accelerated Conditions

Long-term stability studies reveal degradation via ester hydrolysis under humid conditions (>60% RH). Lyophilization and storage in amber vials under nitrogen increase shelf life from 3 months to >12 months.

Comparative Analysis of Synthetic Methodologies

Table 2: Reaction Conditions and Outcomes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pd(PPh₃)₄/DMA coupling | 78 | 99 | High reproducibility |

| Recrystallization (MeOH/DMF) | 85 | 99.5 | Removes polymeric impurities |

| Flash chromatography | 70 | 98 | Resolves regioisomers |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The ethoxy and pyridine moieties participate in SNAr reactions due to electron-deficient aromatic rings. For example:

-

Reaction with amines : The ethoxy group at the 3-ethoxypyridin-2-yl position undergoes substitution with primary or secondary amines under acidic or basic conditions to yield amino-substituted derivatives .

Mechanism :

-

Deprotonation of the amine generates a nucleophile.

-

Attack at the electrophilic carbon adjacent to the pyridine nitrogen.

-

Elimination of the ethoxide leaving group.

Conditions :

Hydrolysis of the Ester Group

The ethyl ester at the pyrimidine-5-carboxylate position is hydrolyzed to the carboxylic acid under acidic or basic conditions:

The carboxylic acid derivative is a key intermediate for further functionalization, such as amide bond formation .

Cross-Coupling Reactions

The pyridine and pyrimidine rings enable transition-metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

-

Reaction : The brominated pyridine intermediate couples with boronic acids.

-

Example : Synthesis of biaryl derivatives for DGAT2 inhibitors .

Ullmann-Type Coupling

-

Reaction : Formation of C–O bonds between pyridin-3-yloxy groups and aryl halides.

Aminolysis for Amide Formation

The ester group reacts with amines to form amides, a critical step in drug development:

-

Reagents : HATU or EDCI/HOBt with DIPEA in DCM or DMF.

-

Example : Reaction with (3S,5S)-5-fluoropiperidin-3-amine yields a DGAT2 inhibitor precursor .

Representative Reaction :

Metabolic Reactions (DGAT2 Inhibition)

The compound inhibits diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis:

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to cleavage of the pyridin-2-yloxy linkage.

-

Hydrolytic Sensitivity : The ester group undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C) .

Comparative Reactivity of Derivatives

Derivatives exhibit modified reactivity based on substituents:

| Derivative | Key Modification | Reactivity Change |

|---|---|---|

| Brominated pyridin-3-yl variant | Bromine at C5 | Enhanced cross-coupling activity |

| Carboxylic acid (hydrolysis product) | –COOH group | Enables salt formation or conjugation |

| Fluoropiperidin-3-yl amide | Chiral amine substituent | Improved metabolic stability and target affinity |

Scientific Research Applications

Biological Activities

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate exhibits several significant biological activities:

-

Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2) :

- DGAT2 plays a crucial role in lipid metabolism.

- Inhibition may lead to therapeutic effects in metabolic disorders such as obesity and diabetes.

-

Anti-inflammatory Properties :

- Similar compounds have shown potential in modulating inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects.

-

Anticancer Potential :

- Research indicates that compounds with similar structures can influence cancer cell growth and survival, warranting further investigation into this compound's anticancer properties.

Table 1: Summary of Biological Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | DGAT2 Inhibition | Demonstrated significant reduction in lipid accumulation in vitro with IC50 values indicating potency. |

| Study B | Anti-inflammatory Activity | Showed decreased levels of pro-inflammatory cytokines in cell cultures treated with the compound. |

| Study C | Anticancer Activity | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |

These studies underscore the compound's versatility and potential applications across various therapeutic areas.

Potential Applications

Given its biological activities, this compound may have applications in:

- Metabolic Disorder Treatments : As a DGAT2 inhibitor, it could be developed for obesity and diabetes management.

- Anti-inflammatory Drugs : Potential for use in conditions characterized by chronic inflammation.

- Cancer Therapeutics : Further exploration could lead to novel treatments for specific cancer types.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . In neuroprotection, it may modulate pathways related to inflammation and apoptosis, such as the NF-kB pathway .

Comparison with Similar Compounds

A systematic comparison with structurally related pyrimidine derivatives highlights differences in substituents, pharmacological activity, physicochemical properties, and synthetic accessibility.

Structural and Functional Group Variations

Carboxamide vs. Carboxylate Derivatives

The most closely related compound is (S)-2-(5-((3-Ethoxypyridin-2-yl)oxy)pyridin-3-yl)-N-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide (CAS 2186700-33-2), which replaces the ethyl ester with a tetrahydrofuran-3-yl carboxamide group. The carboxamide derivative has a higher molecular weight (407.42 vs. ~396.4 for the ethyl ester) and altered solubility profiles due to the polar amide group .

Simpler Pyrimidine Esters

- Ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate (CAS 954227-00-0): Lacks the (3-ethoxypyridin-2-yl)oxy substituent, resulting in reduced steric bulk and lower molecular weight (245.24 vs. ~396.4).

- Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7): Features a hydroxyl group at position 4, which could enhance solubility but reduce metabolic stability compared to the ethoxy-substituted target compound .

Aromatic vs. Heteroaromatic Substitutions

- Its similarity score (0.58) indicates significant structural divergence from the target compound .

Pharmacological Activity

- Carboxamide Derivative (CAS 2186700-33-2) : Demonstrated clinical relevance in combination therapies for NASH, highlighting the importance of the pyrimidine core and ethoxypyridinyloxy substituent for target engagement .

- Ester groups are often hydrolyzed in vivo to carboxylic acids, which may modulate bioavailability .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrimidine core with ethoxy and pyridine substituents, contributing to its biological activity. The compound has garnered attention for its role as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is crucial in lipid metabolism, making it a candidate for treating metabolic disorders such as obesity and diabetes.

- Molecular Formula : C19H18N4O4

- Molecular Weight : 366.4 g/mol

- Chirality : Achiral, lacking defined stereocenters

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its inhibition of DGAT2. This inhibition can influence lipid synthesis and degradation, which is significant in metabolic regulation.

- Inhibition of DGAT2 : The compound acts as an inhibitor of DGAT2, leading to decreased triglyceride accumulation in cells, which may have implications for the treatment of non-alcoholic fatty liver disease (NAFLD) and other lipid-related disorders .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies indicate that structurally related compounds can exhibit anticancer activity by influencing cellular pathways associated with cancer progression.

In Vitro Studies

In vitro studies have shown that this compound can effectively reduce lipid accumulation in cell lines, indicating its potential use in metabolic disorder therapies. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported around 45 μM, suggesting moderate potency .

Case Studies

A notable case study evaluated the compound's effects on hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. The study demonstrated that treatment with related pyrimidine derivatives led to significant reductions in collagen synthesis, implicating potential therapeutic roles in fibrotic diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects | IC50 (μM) |

|---|---|---|---|

| Ethyl 2-(5-bromopyridin-3-yl)oxy-pyridine | Contains bromine substitution | Different reactivity due to halogen presence | Not specified |

| Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-ylnicotinate | Fluorinated variant | Enhanced biological activity due to fluorination | 45.69 |

| Ethyl 3,4-dihydroxybenzoate | Hydroxy-substituted | Known for diverse pharmacological activities | Not specified |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via multi-step coupling reactions, often involving nucleophilic substitution or esterification. For example:

- Step 1: Formation of the pyrimidine core through condensation of ethyl carboxy intermediates with substituted pyridine derivatives.

- Step 2: Introduction of the 3-ethoxypyridinyloxy moiety via nucleophilic aromatic substitution under reflux conditions (e.g., using ethanol/water mixtures and sodium hydroxide as a base) .

- Optimization Tips:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Catalysis: Employ phase-transfer catalysts to improve yields in biphasic systems.

- Purification: Liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography ensures high purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., observed m/z 338 [M+H]+ for a related trifluoromethyl analog) and purity .

- NMR (1H/13C): Assigns proton environments (e.g., ethoxy group signals at δ 1.3–1.4 ppm for CH3 and δ 4.2–4.4 ppm for OCH2) and verifies substitution patterns.

- X-ray Crystallography: Resolves conformational details (e.g., dihedral angles between pyrimidine and pyridine rings, critical for docking studies) .

Advanced: How does the conformational flexibility of the pyrimidine ring impact bioactivity, and what structural insights can guide analog design?

Methodological Answer:

- Conformational Analysis: X-ray data reveals that the pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity. This flexibility influences binding to rigid enzymatic pockets (e.g., kinase inhibitors) .

- Design Strategies:

- Ring Rigidification: Introduce substituents (e.g., trifluoromethyl groups) to restrict puckering and enhance target affinity .

- Dihedral Angle Modulation: Modify the 3-ethoxypyridinyloxy linker to adjust inter-ring angles (e.g., targeting 80–90° for optimal steric complementarity) .

Advanced: How can researchers resolve discrepancies in bioactivity data between structurally similar derivatives?

Methodological Answer:

- Comparative SAR Studies: Systematically vary substituents (e.g., replacing ethoxy with methoxy or halogen groups) and correlate changes with activity using regression models.

- Data Normalization: Control for assay variability (e.g., IC50 values in enzymatic vs. cell-based assays) by standardizing protocols across labs.

- Mechanistic Profiling: Use computational docking to identify binding pose variations caused by subtle structural differences (e.g., steric clashes from bulky substituents) .

Advanced: What strategies mitigate byproduct formation during the synthesis of pyrimidine-carboxylate intermediates?

Methodological Answer:

-

Reaction Monitoring: Use in-situ FTIR or TLC to detect early-stage byproducts (e.g., hydrolysis of ester groups under basic conditions).

-

Condition Screening: Adjust pH (e.g., avoid prolonged exposure to NaOH) and temperature (e.g., <80°C) to suppress side reactions .

-

Workflow Example:

Step Parameter Optimal Range Coupling Solvent Ethanol/Water (1:1) Base NaOH 0.1–0.2 mmol Time Stirring 1–2 hours

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use fume hoods to avoid inhalation of fine powders; wear nitrile gloves and goggles to prevent dermal contact.

- Waste Disposal: Quench reactions with dilute HCl before disposing of organic layers in halogenated waste containers .

- Emergency Protocols: For spills, adsorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .

Advanced: How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate:

- CYP450 Metabolism: Identify labile sites (e.g., ethoxy groups prone to oxidative cleavage).

- Half-Life: Correlate logP values (e.g., ~2.5 for this compound) with microsomal stability trends.

- Validation: Cross-check predictions with in vitro hepatocyte assays using LC-MS/MS quantification .

Advanced: What crystallographic parameters are critical for resolving molecular interactions in co-crystal structures?

Methodological Answer:

- Key Parameters:

- Torsion Angles: Measure deviations in the pyridinyloxy linker (e.g., 80.94° dihedral angle in the thiazolo-pyrimidine system) .

- Hydrogen Bonding: Analyze C—H···O interactions (bond lengths ~2.5 Å) that stabilize crystal packing .

- Refinement: Apply riding models for H-atom placement (Uiso = 1.2–1.5Ueq) to minimize R-factor discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.